molecular formula C27H24ClN3O4 B014789 N-(4-Acetamidophenyl)indomethacin Amide CAS No. 261766-23-8

N-(4-Acetamidophenyl)indomethacin Amide

Cat. No. B014789
CAS RN: 261766-23-8
M. Wt: 489.9 g/mol
InChI Key: CVMUUPNNEPVQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Acetamidophenyl)indomethacin Amide” is a potent and selective reversible Cox-2 inhibitor . It inhibits human Cox-2 with an IC50 of 0.1 μM and ovine Cox-2 with an IC50 of 0.625 μM . It is about 400 times less potent as an inhibitor of human Cox-1 and 80 times less potent as an inhibitor of ovine Cox-1 . It shows anti-inflammatory, antiangiogenic, and cancer chemopreventive activity in various experimental models .


Molecular Structure Analysis

The molecular formula of “N-(4-Acetamidophenyl)indomethacin Amide” is C27H24ClN3O4 . Its molecular weight is 489.95 .


Chemical Reactions Analysis

“N-(4-Acetamidophenyl)indomethacin Amide” is a reversible, potent, and selective COX-2 inhibitor . Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin .


Physical And Chemical Properties Analysis

“N-(4-Acetamidophenyl)indomethacin Amide” appears as a crystalline solid . It has a solubility of ≤16mg/ml in DMSO and 16mg/ml in dimethyl formamide .

Scientific Research Applications

Inhibition of COX-2 Enzyme

“N-(4-Acetamidophenyl)indomethacin Amide” (N-4-AIA) is reported to be a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC 50 values of 0.12 and 0.625 µM, respectively . It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 .

Anti-Inflammatory Activity

In the carageenan-induced foot pad edema assay, oral administration of N-4-AIA showed anti-inflammatory activity . This suggests that it could be used in the treatment of conditions associated with inflammation.

Synthesis of New Amides

N-4-AIA can be used in the synthesis of new amides derived from indomethacin . This opens up possibilities for the development of new drugs with potentially improved pharmacological properties.

Research in Lipid Biochemistry

N-4-AIA is used in research related to lipid biochemistry . It is particularly used in studies related to the cyclooxygenase pathway, which is involved in the production of prostaglandins .

Development of Robust Pharmacophores

The amine moiety of N-4-AIA has played a central role in chemotherapeutics of numerous diseases . It has potential use as robust pharmacophores, which are parts of a molecular structure that are responsible for a particular biological or pharmacological interaction .

Construction of Carbon-Nitrogen Bonds

N-4-AIA can be used in the construction of carbon-nitrogen bonds . This is important in the synthesis of secondary amines, which have potential use as useful synthetic intermediates .

Mechanism of Action

Target of Action

N-(4-Acetamidophenyl)indomethacin Amide, also known as N-4AIA, is reported to be a potent and selective reversible inhibitor of Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins and thromboxanes, which play a key role in inflammation and pain.

Mode of Action

N-4AIA interacts with COX-2 by inhibiting its activity. It has been reported to inhibit human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 μM, respectively . This means that N-4AIA can effectively reduce the production of prostanoids by blocking the action of COX-2.

Biochemical Pathways

By inhibiting COX-2, N-4AIA affects the Cyclooxygenase Pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins and thromboxanes. These substances are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, N-4AIA reduces the production of these substances, thereby alleviating symptoms associated with their overproduction.

Result of Action

The inhibition of COX-2 by N-4AIA leads to a decrease in the production of prostanoids. This results in a reduction of inflammation, pain, and fever symptoms . It’s important to note that N-4AIA is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 than ovine COX-2 . This suggests that N-4AIA has a higher selectivity for COX-2, which may result in fewer side effects associated with COX-1 inhibition.

Future Directions

“N-(4-Acetamidophenyl)indomethacin Amide” shows anti-inflammatory, antiangiogenic, and cancer chemopreventive activity in various experimental models . This suggests potential future directions in the treatment of inflammatory diseases and cancer prevention.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN3O4/c1-16-23(15-26(33)30-21-10-8-20(9-11-21)29-17(2)32)24-14-22(35-3)12-13-25(24)31(16)27(34)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,32)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMUUPNNEPVQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399202
Record name N-(4-Acetamidophenyl)indomethacin Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Acetamidophenyl)indomethacin Amide

CAS RN

261766-23-8
Record name N-(4-Acetamidophenyl)indomethacin Amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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